This reaction utilizes tert-Butyl diethylphosphonoacetate as a carbanion precursor to form carbon-carbon double bonds. This approach has been employed in the synthesis of potential antitumor agents, such as hydroxymethylated dihydroxyvitamin D3 analogs [].
This method involves the reaction of an aldehyde, a primary amine, a carboxylic acid, and tert-Butyl diethylphosphonoacetate, mediated by a catalyst, to form a substituted olefin. This approach has been used for the efficient synthesis of the DPP4 inhibitor, ABT-341 [].
These are molecules that mimic the structure and function of naturally occurring phosphorylated peptides. By incorporating tert-Butyl diethylphosphonoacetate into their structure, researchers can create prodrugs that target specific protein domains, such as the Src homology 2 (SH2) domain of signal transducer and activator of transcription 3 (Stat 3) [].
This reaction utilizes tert-Butyl diethylphosphonoacetate and a bicyclic triaminophosphine catalyst to form various unsaturated functional groups from aldehydes and ketones [].
These molecules have been studied for their potential as human histone deacetylase (HDAC) inhibitors, enzymes involved in gene regulation. tert-Butyl diethylphosphonoacetate serves as a key starting material in their synthesis [].
While not as extensively studied as its applications in organic synthesis, tert-Butyl diethylphosphonoacetate has also been investigated for its potential in other areas of scientific research, including:
tert-Butyl diethylphosphonoacetate is an organophosphorus compound with the chemical formula C₁₄H₃₁O₄P. It features a tert-butyl group and two ethyl groups attached to a phosphonate moiety. This compound is typically encountered as a colorless liquid and is recognized for its ability to act as a nucleophile in various
t-BDPA can irritate the skin and eyes. It is recommended to handle it with appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood [1].
The information provided is for informational purposes only and should not be construed as a substitute for proper safety training and protocols.
Research indicates that tert-Butyl diethylphosphonoacetate exhibits biological activities that may be beneficial in medicinal chemistry. Notably, it has been explored for its potential as a precursor in the synthesis of human histone deacetylase inhibitors . Such inhibitors are of interest due to their roles in regulating gene expression and their potential therapeutic applications in cancer treatment.
Several methods exist for synthesizing tert-Butyl diethylphosphonoacetate:
tert-Butyl diethylphosphonoacetate serves multiple roles in organic synthesis:
tert-Butyl diethylphosphonoacetate shares similarities with other organophosphorus compounds but stands out due to its unique structure and reactivity. Here are some comparable compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Diethyl Phosphonoacetate | Two ethyl groups attached to phosphonate | Commonly used in various organic reactions |
Triethyl Phosphate | Three ethyl groups attached to phosphate | Often used as a solvent and reagent |
Methyl Phosphonoacetate | Methyl group instead of tert-butyl | Less sterically hindered, leading to different reactivity patterns |
The unique combination of a tert-butyl group with two ethyl groups in tert-Butyl diethylphosphonoacetate enhances its steric properties and reactivity compared to these similar compounds.
The discovery of tert-butyl diethylphosphonoacetate is intertwined with the development of phosphonate-based olefination strategies. In 1958, Leopold Horner pioneered the use of phosphonate-stabilized carbanions as alternatives to Wittig reagents, demonstrating their enhanced nucleophilicity and reduced basicity. This work laid the foundation for the HWE reaction, which William S. Wadsworth and William D. Emmons later refined in 1961 to optimize alkene synthesis. tert-Butyl diethylphosphonoacetate became a key reagent due to its ability to generate stabilized carbanions that selectively form (E)-alkenes under mild conditions.
The compound’s synthesis, first reported in the mid-20th century, involves the nucleophilic substitution of tert-butyl bromoacetate with triethyl phosphite at 90°C under nitrogen, yielding the product in 97% purity. This method remains the industrial standard, reflecting the reagent’s scalability and cost-effectiveness.
Irritant